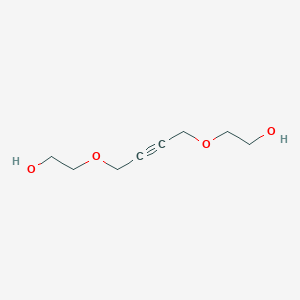![molecular formula C13H12N2O2 B167981 1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 10022-82-9](/img/structure/B167981.png)
1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid is a chemical compound that has been the subject of extensive scientific research. It is a heterocyclic compound that contains a pyridine ring fused to an indole ring. This compound has been found to have a range of biochemical and physiological effects, and has potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Antidiabetic Potential
A study by Choudhary et al. (2011) synthesized derivatives of 1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid and evaluated their antidiabetic properties in vivo. These compounds showed potent antidiabetic activity, particularly the compound DM 5, making them a significant focus in diabetes research (Choudhary et al., 2011).
Mass Spectrometry Application
β-Carboline alkaloids, including derivatives of 1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole, have been used as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS). This application is crucial for the analysis of proteins and sulfated oligosaccharides (Nonami et al., 1997).
Synthesis and Chemical Transformations
Omar and Yamada (1966) detailed the synthesis of 1-substituted and 1,3-disubstituted-3,4-dihydro-9H-pyrido[3,4-b]indole derivatives, providing a foundation for the chemical manipulation and potential pharmaceutical applications of this compound (Omar & Yamada, 1966).
Antitumor Activity
A research conducted by Nguyen et al. (1990) synthesized and tested a class of compounds including 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles for their antitumor activity. These compounds showed promise as a new class of antineoplastic agents (Nguyen et al., 1990).
Food Safety and Mutagenicity
Crotti et al. (2010) explored the role of beta-carbolines, including 1-methyl-9H-pyrido[3,4-b]indole, in food safety. These compounds, which can form during the heating of protein-rich food, have been implicated in diseases like Parkinson's and cancer, emphasizing the importance of detecting these compounds in foodstuffs (Crotti et al., 2010).
DNA Interaction Studies
Hashimoto et al. (1984) investigated the chemical reactions of a mutagenic compound related to 1-methyl-5H-pyrido[4,3-b]indole with deoxyribonucleic acid, contributing to our understanding of the initial chemical events in carcinogenesis caused by these compounds (Hashimoto et al., 1984).
Conformational Study of Tryptophan Derivatives
Research by Horwell et al. (1994) on the synthesis of conformationally constrained tryptophan derivatives, which include structures related to 1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole, aids in peptide and peptoid conformation elucidation studies (Horwell et al., 1994).
Pharmaceutical Development
A study by De Savi et al. (2015) discussed the development of a selective estrogen receptor downregulator (SERD) that contains the 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif. This work contributes significantly to the pharmaceutical applications of these compounds in treating breast cancer (De Savi et al., 2015).
Eigenschaften
CAS-Nummer |
10022-82-9 |
|---|---|
Produktname |
1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid |
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,11,15H,6H2,1H3,(H,16,17) |
InChI-Schlüssel |
PDLKWTROCOVVOE-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C2C(=C3C=CC=CC3=N2)CC(N1)C(=O)O |
SMILES |
CC1=NC(CC2=C1NC3=CC=CC=C23)C(=O)O |
Kanonische SMILES |
CC1=NC(CC2=C1NC3=CC=CC=C23)C(=O)O |
Synonyme |
1-methyl-3,4-dihydro-beta-carboline-3-carboxylic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



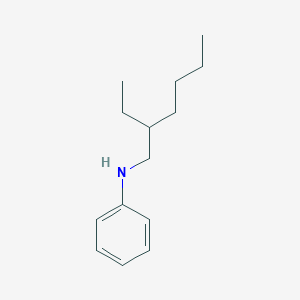

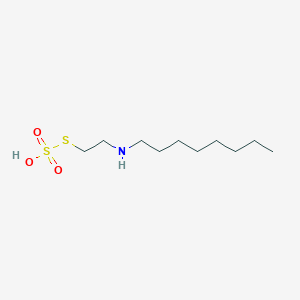

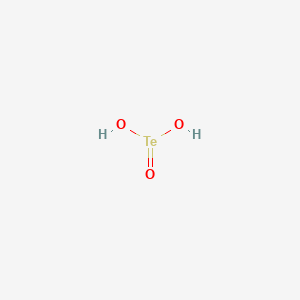
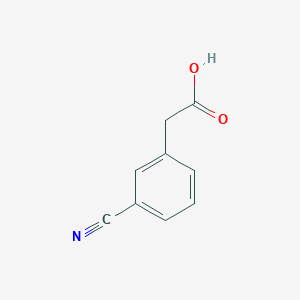
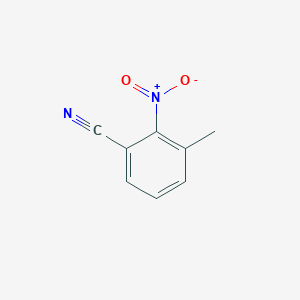
![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)
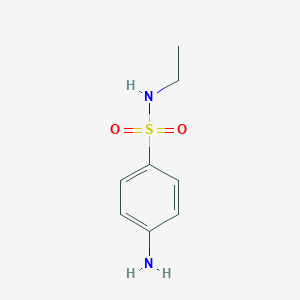

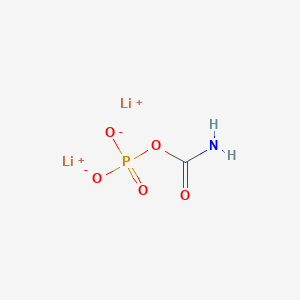
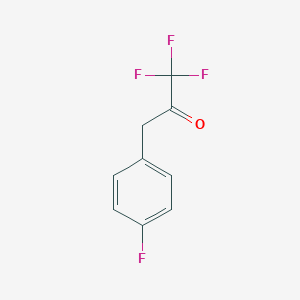
![2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene](/img/structure/B167925.png)
